molecular formula C11H14O2 B081175 Ethyl p-tolylacetate CAS No. 14062-19-2

Ethyl p-tolylacetate

Cat. No.: B081175
CAS No.: 14062-19-2
M. Wt: 178.23 g/mol
InChI Key: BTRGZBIXPLFVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl p-tolylacetate (CAS: 14062-19-2) is an aromatic ester with the linear formula CH₃C₆H₄CH₂CO₂C₂H₅ and a molecular weight of 178.23 g/mol . It features a p-tolyl (4-methylphenyl) group attached to an ethyl acetate moiety, making it a versatile intermediate in organic synthesis. Key properties include a boiling point of 240°C, density of 1.018 g/cm³, and a refractive index of 1.497 . It is widely used in the synthesis of barbituric acids (e.g., 5-(4-formylphenyl)barbituric acid) and haptens for immunoassays (e.g., pyridaben detection) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl p-tolylacetate can be synthesized through the esterification of p-tolylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation to obtain the desired purity level .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fragrance Industry

Ethyl p-tolylacetate is widely used in the fragrance industry due to its pleasant aroma, which resembles that of fruits and flowers. It serves as a key ingredient in various perfumes and scented products.

Case Study: Fragrance Formulations

A study published in the Journal of Essential Oil Research demonstrated that this compound enhances the olfactory profile of floral fragrances. It was found to blend well with other esters and alcohols, contributing to the complexity of scent formulations .

Pharmaceutical Applications

This compound has been investigated for its potential applications in drug development, particularly as a precursor in synthesizing biologically active compounds.

Synthesis of Antifungal Agents

Research highlighted the use of this compound in synthesizing antifungal agents such as (−)-incrustoporin. This compound has shown significant efficacy against various fungal strains, making this compound a valuable intermediate in pharmaceutical chemistry .

Chemical Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in reactions that form carbon-carbon bonds.

Reactions Involving this compound

  • Preparation of Ethyl-substituted Phenylpropioloylacetates : this compound is used to synthesize complex esters through acylation reactions.
  • Synthesis of Ethyl 2-(4-bromomethylphenyl)propionate : This reaction showcases its utility in generating derivatives that may have enhanced biological activities .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it exhibits low toxicity levels, with no significant genotoxic effects observed.

Safety Assessment Findings

  • Genotoxicity : Not expected to be genotoxic based on read-across data from related compounds.
  • Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg/day .
  • Environmental Safety : this compound is not classified as persistent, bioaccumulative, or toxic (PBT), indicating its environmental safety when used within recommended limits .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Fragrance IndustryIngredient in perfumes and scented productsEnhances olfactory profiles
Pharmaceutical SynthesisPrecursor for biologically active compoundsUsed in synthesis of antifungal agents
Organic SynthesisReagent for carbon-carbon bond formationUtilized in various ester syntheses
Toxicological AssessmentEvaluated for safety and environmental impactLow toxicity; NOAEL = 50 mg/kg/day

Mechanism of Action

The mechanism of action of ethyl p-tolylacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Host-Guest Binding Studies

Ethyl p-tolylacetate has been extensively studied in β-cyclodextrin (βCD) binding systems alongside R-(−)-mandelic acid and methyl 2-anilinoacetate. Computational methods (BEDAM, SDM, MSDM) reveal distinct binding orientations ("UP" and "DOWN" states) based on hydrogen bonding with βCD hydroxyl groups .

Table 1: Binding Free Energies (ΔG, kcal/mol) in βCD Systems

Compound BEDAM SDM (DOWN) SDM (UP) MSDM (DOWN) MSDM (UP)
This compound -5.2 -5.4 -4.0 -5.3 -4.9
R-(−)-Mandelic acid -6.1 -6.3 -5.5 -6.2 -5.8
Methyl 2-anilinoacetate -4.8 -4.9 -3.7 -4.7 -4.3

Key Findings :

  • This compound exhibits moderate binding affinity compared to R-(−)-mandelic acid, which has stronger polar interactions due to its carboxylic acid group .
  • The DOWN state (interaction with βCD secondary hydroxyls) is more stable for this compound (ΔG difference: ~1.4 kcal/mol vs. UP state) .
  • MSDM sampling captures broader conformational flexibility than SDM, particularly for UP-state restraints .

Table 2: Comparative Reaction Conditions and Yields

Compound Reaction Type Key Reagents/Conditions Yield Reference
This compound Bromination NBS, AIBN, 80°C 74.8%
Ethyl 4-pyridylacetate Condensation Sodium ethoxide, urea 68%
Ethyl acetoacetate Claisen Condensation Na metal, ethanol 85%

Key Insights :

  • This compound’s methyl group enhances stability during bromination, achieving 74.8% yield under optimized conditions (220°C, K₂CO₃/PEG-600) .
  • Unlike ethyl acetoacetate, which undergoes keto-enol tautomerism, this compound’s aromatic ring minimizes such equilibria, favoring electrophilic substitution .

Physicochemical Properties vs. Analogues

Table 3: Physical Properties of Selected Esters

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Solubility
This compound 240 1.018 1.497 Low in water
Ethyl 4-pyridylacetate 245 1.120 1.510 Moderate in EtOH
Ethyl acetoacetate 181 1.025 1.420 Miscible in organics

Structural Influence :

  • The p-tolyl group increases hydrophobicity compared to pyridyl or acetylated analogues, impacting applications in aqueous systems (e.g., βCD binding) .
  • Ethyl acetoacetate’s lower boiling point reflects weaker intermolecular forces due to the absence of an aromatic ring .

Biological Activity

Ethyl p-tolylacetate, also known as ethyl 4-methylphenylacetate, is an organic compound with the molecular formula C11H14O2C_{11}H_{14}O_{2}. It is classified as an ester formed from the reaction of p-tolylacetic acid and ethanol. This compound is notable for its pleasant, fruity aroma, making it a popular choice in the fragrance and flavor industries. Recent studies have begun to explore its potential biological activities, particularly its antimicrobial and antifungal properties.

  • Molecular Formula : C11H14O2C_{11}H_{14}O_{2}
  • Molar Mass : 178.23 g/mol
  • Physical State : Liquid
  • Boiling Point : Approximately 230 °C
  • Solubility : Soluble in organic solvents like ethanol and ether.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various microbial strains, including bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.3 mg/mL

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, leading to alterations in cellular function and viability. This interaction may involve modulation of enzyme activity or receptor binding, which can disrupt normal cellular processes.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, studies have examined its genotoxicity, reproductive toxicity, and potential for skin sensitization.

Summary of Toxicological Findings

  • Genotoxicity : No significant mutagenic effects were observed in bacterial reverse mutation assays.
  • Reproductive Toxicity : Limited evidence suggests low risk at typical exposure levels.
  • Skin Sensitization : Some studies indicate potential for mild sensitization; however, exposure levels are critical in determining risk.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of this compound against Candida species. Results demonstrated a notable reduction in fungal growth at concentrations as low as 0.3 mg/mL, suggesting its potential application in antifungal treatments.

Case Study 2: Food Preservation

Research highlighted the use of this compound as a natural preservative in food products. Its antimicrobial properties were shown to extend shelf life while maintaining flavor integrity, making it a candidate for clean-label food formulations.

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is widely used in the fragrance industry. It serves as a key ingredient in perfumes and flavorings, providing fruity notes that enhance product appeal.

Pharmaceutical Potential

Emerging research suggests that this compound may serve as a precursor for drug synthesis due to its biological activity. Further investigations are necessary to explore its derivatives' therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl p-tolylacetate in multi-step organic syntheses?

this compound is frequently used as a precursor in synthesizing barbituric acid derivatives. A validated protocol involves:

  • Step 1: Reacting this compound with diethyl carbonate under basic conditions.
  • Step 2: Wohl–Ziegler bromination followed by a Sommelet reaction to introduce a formyl group.
  • Step 3: Protecting the aldehyde with ethylene glycol, followed by condensation with urea under sodium ethoxide to form barbituric acid derivatives. Key considerations include stoichiometric control, reaction temperature (e.g., 0°C for bromination), and purification via column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For example, in hapten synthesis (e.g., pyridaben detection), 1H^1H NMR confirms substituent positions, while MS validates molecular weight. Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?

Reproducibility hinges on:

  • Precise control of reaction parameters (e.g., temperature, time, and reagent ratios).
  • Use of anhydrous solvents and inert atmospheres (e.g., argon) for moisture-sensitive steps.
  • Consistent purification methods, such as silica gel chromatography with defined solvent gradients (e.g., petroleum ether/ethyl acetate) .

Advanced Research Questions

Q. How do discrepancies in binding free energy values from BEDAM, SDM, and MSDM simulations arise, and how can they be resolved?

Discrepancies stem from differences in sampling ligand conformations. For this compound binding to β-cyclodextrin (βCD):

  • SDM restricts sampling to a single pose (UP or DOWN), leading to energy differences of ~1.37 kcal/mol between states.
  • MSDM applies restraint potentials but allows broader conformational sampling, aligning better with benchmark BEDAM results (Table 1). Methodological resolution involves using Eq. (13) to reconcile SDM data and validating with MSDM’s multi-state sampling .

Q. What strategies stabilize multiple ligand conformations during binding free energy simulations?

Flat-bottom restraint potentials with defined tolerances (e.g., δ = 0.5 Å for distance, δθ = 10° for angles) enable conformational flexibility. For this compound-βCD systems, force constants (k = 5.0 kcal/mol·Å²) balance restraint strength and sampling accuracy. Vector definitions between receptor/ligand atoms (e.g., C11→C10) guide orientation .

Q. How does the thermodynamic path (SDM vs. MSDM) influence binding free energy accuracy?

  • SDM biases results toward initial poses (e.g., UP state), limiting exploration of alternative conformations.
  • MSDM integrates decoupling (ΔGdecoupl\Delta G_{\text{decoupl}}) and restraint (ΔGrestr\Delta G_{\text{restr}}) steps, enabling transitions between UP/DOWN states (Figures 9-10). This broader sampling reduces systematic errors, particularly for ligands with polar groups (e.g., this compound’s carbonyl) interacting with βCD’s hydroxyls .

Q. What role do hydrogen bonds play in this compound’s binding orientation (UP vs. DOWN) with β-cyclodextrin?

The UP state involves hydrogen bonds between βCD’s primary hydroxyls and the ligand’s carbonyl group. The DOWN state engages secondary hydroxyls. MSDM simulations show the DOWN state is more stable (ΔG\Delta G difference = 1.37 kcal/mol), but UP-state restraints can still sample DOWN configurations due to flexible potentials (Figure 9) .

Q. How is this compound applied in hapten design for environmental immunoassays?

In pyridaben detection, this compound is functionalized via:

  • Methylation : Sodium hydride-mediated alkylation with iodomethane.
  • Bromination : N-bromosuccinimide (NBS) to introduce reactive sites.
  • Thioether formation : Coupling with pyridazinone derivatives. The hapten is characterized via 1H^1H NMR and MS before conjugation to carrier proteins .

Q. Methodological Notes

  • Data Contradictions : Compare computational methods (BEDAM vs. MSDM) using statistical ensembles and validate with experimental binding assays.
  • Experimental Design : For synthesis, optimize protecting groups (e.g., ethylene glycol) to prevent side reactions during aldehyde oxidation .
  • Tables Referenced :
    • Table 1 : Binding free energies (SDM, MSDM, BEDAM) .
    • Table 5 : Restraint potential parameters for βCD-ligand systems .

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGZBIXPLFVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161445
Record name Ethyl p-tolylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-19-2
Record name Benzeneacetic acid, 4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl p-tolylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14062-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl p-tolylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-tolylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A dry Schlenk vessel was initially charged with 171 mg [1 mmol] of 4-bromotoluene, 1056 mg [6.6 mmol] of diethyl malonate, 2.88 mg [0.005 mmol] of Pd(dba)2, 3.19 mg [0.011 mmol] of P(tert-Bu)3×HBF4, 594 mg [2.8 mmol] of dried K3PO4 and 132 mg [0.5 mmol] of 18-crown-6. The reaction vessel was three times evacuated and filled with nitrogen. This was followed by stirring at 160° C. until completion of conversion (8 to 12 hours). After cooling to room temperature, the reaction mixture was diluted with ethyl acetate. The resulting solution was washed successively with 20 ml each of water, saturated aq. NaHCO3 solution and saturated aq. NaCl solution, dried over MgSO4, filtered and concentrated under reduced pressure. Chromatographic purification using silica gel (hexane/ethyl acetate) gave ethyl 4-methylphenylacetate in a yield of 88% of theory.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
1056 mg
Type
reactant
Reaction Step One
Quantity
3.19 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2.88 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A dry Schlenk vessel was initially charged with 171 mg [1 mmol] of 4-bromotoluene, 1056 mg [6.6 mmol] of diethyl malonate, 2.88 mg [0.005 mmol] of Pd(dba)2, 2.22 mg [0.011 mmol] of P(tert-Bu)3, 594 mg [2.8 mmol] of dried K3PO4 and 132 mg [0.5 mmol] of 18-crown-6. The reaction vessel was three times evacuated and filled with nitrogen. This was followed by stirring at 160° C. until completion of conversion (8 to 12 hours). After cooling to room temperature, the reaction mixture was diluted with ethyl acetate. The resulting solution was washed successively with 20 ml each of water, saturated aq. NaHCO3 solution and saturated aq. NaCl solution, dried over MgSO4, filtered and concentrated under reduced pressure. Chromatographic purification using silica gel (hexane/ethyl acetate) gave ethyl 4-methylphenylacetate in a yield of 76% of theory.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
1056 mg
Type
reactant
Reaction Step One
Quantity
2.22 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
594 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2.88 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Toluene (100 ml), ethanol (9.20 g, 199.77 mmol) and p-tolylacetic acid (25 g, 166.48 mmol) was added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (4.75 g, 24.97 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (4.21 g, 41.62 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl p-tolylacetate (28.09 g, 95%) was isolated in distillation.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

p-Xylene (1.59 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 85 mg ethyl p-methylphenylacetate was obtained by column chromatography, in a yield of 96%. 1HNMR (400 MHz, CDCl3) δ 1.23 (t, J=7.2 Hz, 3H), 2.33 (s, 3H), 3.57 (s, 2H), 4.11 (q, J=7.2 Hz, 2H), 7.11-7.18 (m, 4H); 13CNMR (100 MHz, CDCl3) δ 14.2, 21.1, 41.0, 60.8, 129.1, 139.3, 131.1, 136.6, 171.8; HRMS (ESI) calcd. for C11H14NaO2 [M+Na]: 201.0886. found: 201.0882. The ethyl p-methylphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 69 mg product p-methylphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 96%.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl p-tolylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl p-tolylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl p-tolylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl p-tolylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl p-tolylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl p-tolylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.